molecular formula C16H21N5O4S2 B2403857 Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate CAS No. 1207018-23-2

Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2403857
CAS No.: 1207018-23-2
M. Wt: 411.5
InChI Key: KTGTXMNOPQAMSN-UHFFFAOYSA-N
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Description

Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21N5O4S2 and its molecular weight is 411.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against hepg2 cell lines . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to specific proteins or enzymes, disrupting cellular processes, or inducing cellular stress responses .

Result of Action

Similar compounds have been found to inhibit the growth of hepg2 liver cancer cells , suggesting that this compound may have similar effects.

Properties

IUPAC Name

ethyl 4-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S2/c1-2-24-16(23)21-7-5-20(6-8-21)14-18-19-15(27-14)26-11-13(22)17-10-12-4-3-9-25-12/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGTXMNOPQAMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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